6-Chloro-3-(4-chlorobenzyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline
Description
Properties
IUPAC Name |
6-chloro-3-[(4-chlorophenyl)methyl]-2,4-dihydropyrido[3,2-h][1,3]benzoxazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O/c19-14-5-3-12(4-6-14)9-22-10-13-8-16(20)15-2-1-7-21-17(15)18(13)23-11-22/h1-8H,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNZCKBDKGWOHKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=C3C=CC=NC3=C2OCN1CC4=CC=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80194779 | |
| Record name | 6-Chloro-3-(4-chlorobenzyl)-3,4-dihydro-2H-(1,3)oxazino(5,6-h)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80194779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41957-84-0 | |
| Record name | NSC-297360 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041957840 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC297360 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=297360 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Chloro-3-(4-chlorobenzyl)-3,4-dihydro-2H-(1,3)oxazino(5,6-h)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80194779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-CHLORO-3-((4-CHLOROPHENYL)METHYL)-3,4-DIHYDRO-2H-PYRIDO(3,2-H)-1,3-BENZOXAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JGJ3KR4FVA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(4-chlorobenzyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzylamine with 6-chloroquinoline-3-carbaldehyde in the presence of a suitable catalyst to form an intermediate Schiff base. This intermediate is then cyclized using an appropriate oxidizing agent to yield the desired oxazinoquinoline compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-(4-chlorobenzyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation reactions may involve reagents like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors.
Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-3-(4-chlorobenzyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis.
Comparison with Similar Compounds
Key Observations:
Substituent Positional Effects: The 4-chlorobenzyl group in the target compound may enhance lipophilicity and bioavailability compared to 2-chlorobenzyl analogs. Electron-withdrawing Cl substituents at position 6 stabilize the quinoline core, influencing reactivity and binding affinity.
Heterocycle Variations: Replacement of oxazine with thiadiazine (e.g., compound 19) introduces sulfur, altering electronic properties and biological activity (e.g., antimicrobial vs. Gli1 inhibition). 1,3-Oxazino[5,6-h]quinolines exhibit lower stability under electron impact compared to 1,4-oxazino isomers, affecting mass spectrometric analysis.
Synthetic Routes :
- Catalyst-free methods (e.g., ) offer greener alternatives to Pd-mediated couplings ().
- Multi-component reactions (e.g., one-pot strategies) improve efficiency for derivatives with complex substituents.
Stability and Analytical Considerations
- Mass Spectrometry: 1,3-Oxazino[5,6-h]quinolines fragment via CO₂ elimination, whereas 1,4-oxazino isomers lose CO, affecting molecular ion stability.
- Thermal Stability : Higher melting points (e.g., 170–172°C for S29) correlate with rigid substituents like tricarboxylate esters.
Biological Activity
6-Chloro-3-(4-chlorobenzyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline is a synthetic organic compound belonging to the oxazinoquinoline class. Its unique molecular structure includes a quinoline core fused with an oxazine ring, along with chloro and chlorobenzyl substituents. This compound has attracted attention in medicinal chemistry due to its potential biological activities, particularly in antibacterial and anticancer applications.
Chemical Structure and Properties
- Molecular Formula : C18H14Cl2N2O
- CAS Number : 41957-84-0
- Key Features :
- Contains both chloro and benzyl substituents.
- Exhibits a bicyclic structure integrating an oxazine ring with a quinoline moiety.
Antibacterial Activity
Research indicates that this compound exhibits moderate antibacterial properties against various bacterial strains. Its mechanism of action involves interactions with critical bacterial enzymes such as Topoisomerase IV and LptA, which are essential for bacterial survival and replication.
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | Activity Level | Mechanism of Action |
|---|---|---|
| Gram-positive bacteria | Moderate | Inhibition of Topoisomerase IV |
| Gram-negative bacteria | Limited | Interaction with LptA |
Anticancer Potential
In vitro studies have evaluated the anticancer activity of this compound against various cancer cell lines. The results suggest that it may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Case Study: Anticancer Evaluation
A study investigated the effects of this compound on human cancer cell lines. The compound was found to induce apoptosis in a dose-dependent manner, leading to significant reductions in cell viability.
The biological effects of this compound are attributed to its ability to bind specific molecular targets. The compound's interactions with enzymes and receptors are still under investigation; however, preliminary findings indicate involvement in pathways related to:
- Cell Proliferation
- Apoptosis
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with similar compounds is essential.
Table 2: Comparison of Similar Compounds
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| This compound | C18H14Cl2N2O | Chloro and benzyl substituents | Moderate antibacterial activity |
| 6-Chloroquinoline | C9H6ClN | Lacks oxazine ring | Antimicrobial properties |
| 3-Benzyl-6-chloro-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline | C18H15ClN2O | No chloro substituent on benzyl group | Varies in antibacterial activity |
The presence of both chloro and benzyl groups in this compound enhances its lipophilicity and modulates its interaction with biological targets compared to structurally similar compounds.
Q & A
Q. What are the key synthetic routes for 6-chloro-3-(4-chlorobenzyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline, and how are intermediates characterized?
Q. How is the chlorination step optimized to avoid byproducts in oxazinoquinoline synthesis?
Chlorination with POCl₃ requires strict control of temperature (reflux at 80–90°C) and solvent choice (DMF enhances reactivity). Excess POCl₃ (1.5–2.0 equivalents) ensures complete conversion, while quenching with ice-water minimizes hydrolysis of the chloro-substituted product . Side reactions like over-chlorination are mitigated by monitoring reaction progress via TLC.
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for structurally similar oxazinoquinoline derivatives?
Discrepancies in activity (e.g., antibacterial vs. anticancer) arise from substituent effects and assay conditions . For example:
- Electron-withdrawing groups (e.g., Cl at position 6) enhance antibacterial activity by increasing membrane permeability .
- Steric hindrance from bulky substituents (e.g., 4-chlorobenzyl) may reduce binding affinity in kinase assays . Validating activity across multiple cell lines and using docking studies (e.g., EGFR-TK inhibition) clarifies structure-activity relationships (SAR) .
Q. How can computational methods guide the design of oxazinoquinoline derivatives with improved pharmacokinetic properties?
ADMET prediction tools (e.g., SwissADME) evaluate logP, solubility, and metabolic stability. For instance:
- Introducing piperazinyl groups improves water solubility but may increase CYP450 interactions .
- 3D-QSAR models correlate substituent polarity with blood-brain barrier penetration for CNS-targeted derivatives . Experimental validation via microsomal stability assays and plasma protein binding studies is critical .
Q. What analytical techniques address challenges in resolving conformational isomers of oxazinoquinoline derivatives?
X-ray crystallography (e.g., single-crystal analysis at 100 K) confirms ring puckering and substituent orientation . For dynamic systems, VT-NMR (variable-temperature NMR) detects chair-to-boat transitions in oxazine rings, while DFT calculations predict energy barriers for isomerization .
Methodological Challenges
Q. How are conflicting spectral data (e.g., NMR shifts) reconciled during structural elucidation?
Contradictions arise from solvent effects or impurities. Solutions include:
- 2D NMR (COSY, HSQC) to assign proton-carbon correlations unambiguously .
- Isotopic labeling (e.g., ¹³C-enriched intermediates) to track signal origins .
- Comparative analysis with databases (e.g., PubChem) for known analogs .
Q. What experimental designs minimize variability in biological evaluation of oxazinoquinoline analogs?
- Standardized protocols : Use the same cell line (e.g., HepG2 for cytotoxicity) and passage number.
- Positive controls : Include reference compounds (e.g., doxorubicin for anticancer assays) .
- Dose-response curves : Test ≥5 concentrations in triplicate to calculate accurate IC₅₀ values .
Structural Modification Strategies
Q. Why do some studies report high cytotoxicity while others show low toxicity for similar derivatives?
Variations stem from cell line specificity and assay endpoints (e.g., apoptosis vs. necrosis). For example:
Q. What mechanistic insights explain divergent results in kinase inhibition assays?
Differences in binding mode (ATP-competitive vs. allosteric) and kinase isoform selectivity (e.g., EGFR vs. HER2) are key. For example:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
